molecular formula C8H10N2O B1528609 1-Allyl-5-amino-1H-pyridin-2-one CAS No. 1176105-24-0

1-Allyl-5-amino-1H-pyridin-2-one

Cat. No. B1528609
CAS RN: 1176105-24-0
M. Wt: 150.18 g/mol
InChI Key: KEKNOQCQGRPUMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-Allyl-5-amino-1H-pyridin-2-one” is a chemical compound with the molecular formula C8H10N2O and a molecular weight of 150.18 . It is used in diverse scientific research areas due to its unique properties, making it ideal for investigating drug design, catalysis, and material synthesis.


Molecular Structure Analysis

The molecular structure of “1-Allyl-5-amino-1H-pyridin-2-one” consists of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom . More detailed structural information, such as 3D structure or bond lengths, was not found in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Allyl-5-amino-1H-pyridin-2-one” include a molecular weight of 150.18 . Unfortunately, other specific properties such as boiling point or solubility were not found in the search results.

Scientific Research Applications

Agricultural Chemistry

Lastly, this compound could find applications in agricultural chemistry, potentially as a precursor for the synthesis of pesticides or herbicides. Its chemical reactivity could be harnessed to create compounds that are selective for certain pests or weeds, improving crop protection.

Each of these fields presents a unique avenue for the application of 1-Allyl-5-amino-1H-pyridin-2-one in scientific research. The compound’s versatile structure allows for a wide range of uses, from drug development to materials engineering . As research progresses, more applications may emerge, highlighting the importance of such compounds in advancing various scientific domains.

Future Directions

“1-Allyl-5-amino-1H-pyridin-2-one” offers immense potential for groundbreaking discoveries in various scientific research areas, including drug design, catalysis, and material synthesis. Its future applications could expedite the development of new drugs and materials .

properties

IUPAC Name

5-amino-1-prop-2-enylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-2-5-10-6-7(9)3-4-8(10)11/h2-4,6H,1,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEKNOQCQGRPUMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C=CC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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